molecular formula C8H6Cl2Se B14329167 [(1,2-Dichloroethenyl)selanyl]benzene CAS No. 104944-99-2

[(1,2-Dichloroethenyl)selanyl]benzene

Cat. No.: B14329167
CAS No.: 104944-99-2
M. Wt: 252.01 g/mol
InChI Key: TXDJUXIHLQIUHF-UHFFFAOYSA-N
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Description

[(1,2-Dichloroethenyl)selanyl]benzene is an organoselenium compound characterized by a benzene ring substituted with a selanyl (-Se-) group linked to a 1,2-dichloroethenyl moiety. This structure combines the redox-active properties of selenium with the electron-withdrawing effects of the dichloroethenyl group, influencing both chemical reactivity and biological activity. The dichloroethenyl group may enhance electrophilicity, enabling interactions with biological nucleophiles or participation in specific synthetic pathways .

Properties

CAS No.

104944-99-2

Molecular Formula

C8H6Cl2Se

Molecular Weight

252.01 g/mol

IUPAC Name

1,2-dichloroethenylselanylbenzene

InChI

InChI=1S/C8H6Cl2Se/c9-6-8(10)11-7-4-2-1-3-5-7/h1-6H

InChI Key

TXDJUXIHLQIUHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Se]C(=CCl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1,2-Dichloroethenyl)selanyl]benzene typically involves the reaction of benzene with (1,2-dichloroethenyl)selenium compounds under specific conditions. One common method involves the use of a Grignard reagent, where phenylmagnesium bromide reacts with (1,2-dichloroethenyl)selenium chloride to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.

Industrial Production Methods

Industrial production of [(1,2-Dichloroethenyl)selanyl]benzene may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and purity of the product.

Chemical Reactions Analysis

Types of Reactions

[(1,2-Dichloroethenyl)selanyl]benzene undergoes various types of chemical reactions, including:

    Oxidation: The selenium atom in the compound can be oxidized to form selenoxides or selenones.

    Reduction: Reduction reactions can convert the (1,2-dichloroethenyl) group to a simpler ethyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield selenoxides, while substitution reactions can produce various halogenated or nitrated benzene derivatives.

Scientific Research Applications

[(1,2-Dichloroethenyl)selanyl]benzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organoselenium compounds.

    Biology: Studies have explored its potential as a biochemical probe due to its unique reactivity.

    Medicine: Research is ongoing to investigate its potential therapeutic properties, particularly in the field of cancer treatment.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism by which [(1,2-Dichloroethenyl)selanyl]benzene exerts its effects involves interactions with various molecular targets. The selenium atom can form bonds with sulfur-containing amino acids in proteins, potentially altering their function. Additionally, the compound can participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Key Research Findings

Reactivity : The dichloroethenyl group increases electrophilicity, facilitating nucleophilic substitutions or enzyme interactions. Selenium’s redox activity enables antioxidant effects, distinguishing it from sulfur analogues .

The selanyl-benzene structure may amplify such effects via dual redox and electrophilic mechanisms .

Toxicity: While organoselenium compounds generally exhibit low mammalian toxicity, the dichloroethenyl group’s electrophilicity may pose reactivity-related risks, necessitating structure-activity relationship (SAR) studies .

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